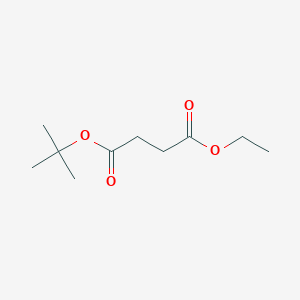

Ethyl 3-(tert-butoxycarbonyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-O-tert-butyl 1-O-ethyl butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-5-13-8(11)6-7-9(12)14-10(2,3)4/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGBEEVUQIGUFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number 88574-53-2 Ethyl 3-((tert-butoxycarbonyl)amino)propanoate

This guide serves as a definitive technical resource for Ethyl 3-((tert-butoxycarbonyl)amino)propanoate (CAS 88574-53-2), a critical intermediate in peptidomimetic drug design and organic synthesis.

Executive Summary

Ethyl 3-((tert-butoxycarbonyl)amino)propanoate (also known as N-Boc-β-alanine ethyl ester ) is a protected β-amino acid derivative. It functions as a foundational building block in the synthesis of β-peptides —foldamers that mimic natural peptides but exhibit superior metabolic stability against proteolytic enzymes.

In modern drug discovery, this compound is essential for:

-

Peptidomimetics: Creating protease-resistant peptide analogs.

-

Linker Chemistry: Serving as a flexible, aliphatic spacer in PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).

-

Heterocyclic Synthesis: Acting as a precursor for dihydropyrimidines and other bioactive heterocycles via cyclization.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Data |

| CAS Number | 88574-53-2 |

| IUPAC Name | Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| Synonyms | N-Boc-β-alanine ethyl ester; Boc-β-Ala-OEt |

| Molecular Formula | C₁₀H₁₉NO₄ |

| Molecular Weight | 217.26 g/mol |

| Physical State | Colorless to pale yellow viscous oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| Boiling Point | ~300°C (Predicted); typically used without distillation |

| pKa | ~10.2 (Amine conjugate acid, predicted) |

Synthetic Routes & Optimization

The most robust industrial and laboratory-scale synthesis involves the chemoselective protection of β-alanine ethyl ester using di-tert-butyl dicarbonate (Boc₂O). This route is preferred over esterification of N-Boc-β-alanine due to higher yields and easier purification (avoiding racemization is not an issue here as β-alanine is achiral, but the method preserves purity).

Reaction Mechanism & Workflow

The synthesis relies on the nucleophilic attack of the primary amine of β-alanine ethyl ester on the carbonyl carbon of Boc₂O, releasing tert-butanol and carbon dioxide.

Figure 1: Synthetic pathway for N-Boc-β-alanine ethyl ester via carbamate formation.

Validated Experimental Protocol

Objective: Synthesis of 10.0 g of Ethyl 3-((tert-butoxycarbonyl)amino)propanoate.

Reagents:

-

β-Alanine ethyl ester hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) (2.5 eq) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) (Solvent, 10 mL/g substrate)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend β-alanine ethyl ester HCl (15.3 g, 100 mmol) in anhydrous DCM (150 mL).

-

Neutralization: Cool the suspension to 0°C (ice bath). Add Et₃N (34.8 mL, 250 mmol) dropwise over 15 minutes. The solution will become clear as the free amine is liberated.

-

Protection: Dissolve Boc₂O (24.0 g, 110 mmol) in a minimal amount of DCM (20 mL) and add it dropwise to the reaction mixture at 0°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4–12 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes; stain with Ninhydrin).

-

Work-up:

-

Wash the organic phase with 1M HCl (2 x 50 mL) to remove excess amine and Et₃N.

-

Wash with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted Boc-acid byproducts.

-

Wash with Brine (1 x 50 mL).

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator).

-

Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (Hexanes/EtOAc 4:1).

Expected Yield: 90–98% (Colorless oil).

Applications in Drug Development[1][8][9]

β-Peptide Synthesis (Foldamers)

CAS 88574-53-2 is the "C-terminal protected" monomer. It allows for chain elongation at the N-terminus after Boc deprotection (using TFA/DCM) or can be hydrolyzed (using LiOH/THF/H₂O) to yield Boc-β-Ala-OH for N-terminal coupling.

-

Mechanism of Action: β-peptides adopt stable secondary structures (helices, sheets) similar to α-peptides but lack the specific scissile bond recognized by endogenous proteases, significantly extending plasma half-life.

Linker Chemistry (PROTACs & ADCs)

The linear 3-carbon chain provides a minimal steric footprint, making it an ideal "spacer" unit.

-

PROTACs: Used to connect an E3 ligase ligand to a target protein ligand. The ethyl ester can be hydrolyzed to the acid for amide coupling, while the Boc group protects the amine until the final assembly stages.

Figure 2: Divergent utility in peptide synthesis and linker chemistry.

Quality Control & Analytics

To ensure the integrity of the starting material, the following analytical parameters must be verified.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 5.10 (br s, 1H): Carbamate NH.

-

δ 4.15 (q, J=7.1 Hz, 2H): Ethyl ester -O-CH ₂-.

-

δ 3.38 (q, J=6.0 Hz, 2H): β-Methylene -CH ₂-NH-.

-

δ 2.52 (t, J=6.0 Hz, 2H): α-Methylene -CH ₂-CO-.

-

δ 1.44 (s, 9H): Boc tert-butyl group -C(CH ₃)₃.

-

δ 1.26 (t, J=7.1 Hz, 3H): Ethyl ester terminal -CH ₃.

Mass Spectrometry (ESI-MS)

-

[M + H]⁺: Calculated 218.14; Found 218.1.

-

[M + Na]⁺: Calculated 240.12; Found 240.1.

-

[M + H - Boc]⁺: Fragment often observed at ~118.1.

Handling & Stability

-

Storage: Store at 2–8°C. While stable at room temperature for short periods, cold storage prevents slow transesterification or hydrolysis.

-

Moisture Sensitivity: Low. However, keep the container tightly sealed to prevent hydrolysis of the ethyl ester over prolonged periods.

-

Safety: Standard laboratory PPE (gloves, goggles, lab coat).

-

Skin Contact: Wash with soap and water.

-

Inhalation: Move to fresh air.

-

Disposal: Dispose of as organic waste (non-halogenated).

-

References

-

Organic Syntheses. "N-tert-Butoxycarbonyl-L-Phenylalanine and Analogs." Org.[1] Synth.1985 , 63, 160. (Foundational protocol for Boc protection using Boc₂O). Link

-

BenchChem. "Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide." (Analogous esterification/protection logic). Link

-

PubChem. "Compound Summary: Ethyl 3-((tert-butoxycarbonyl)amino)propanoate (CID 15933116)."[2] National Library of Medicine. Link

-

ChemicalBook. "Ethyl 3-((tert-butoxycarbonyl)amino)propanoate Properties and Suppliers." Link

-

Gellman, S. H. "Foldamers: A Manifesto." Acc.[3][4] Chem. Res.1998 , 31(4), 173–180. (Context for β-peptide applications). Link

Sources

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: ETHYL PROPIONATE NMR, carbonyl is dad and oxygen mom, a methyl gets more attention [orgspectroscopyint.blogspot.com]

- 2. 88574-53-2 | Ethyl 3-((tert-butoxycarbonyl)amino)propanoate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 3. Ethyl 3-(benzylamino)propionate (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. chem.libretexts.org [chem.libretexts.org]

Physical properties of Ethyl 3-(tert-butoxycarbonyl)propanoate for synthesis

Strategic Application in Orthogonal Scaffold Synthesis[1]

Executive Summary

Ethyl 3-(tert-butoxycarbonyl)propanoate (CAS: 14746-68-0), also widely known as Ethyl tert-butyl succinate , represents a pivotal building block in modern medicinal chemistry.[1] Its primary utility lies in its orthogonal protecting group strategy . As a non-symmetric diester of succinic acid, it possesses two distinct ester functionalities—an acid-labile tert-butyl ester and a base-labile ethyl ester. This duality allows researchers to selectively manipulate one terminus of the molecule while leaving the other intact, facilitating the precise construction of peptidomimetics, metabolic precursors, and complex heterocycles without the need for cumbersome protection/deprotection sequences.[1]

Part 1: Chemical Identity & Structural Analysis

| Attribute | Specification |

| IUPAC Name | This compound |

| Common Synonyms | Ethyl tert-butyl succinate; Succinic acid ethyl tert-butyl ester |

| CAS Registry Number | 14746-68-0 |

| Molecular Formula | |

| Molecular Weight | 202.25 g/mol |

| SMILES | CCOC(=O)CCC(=O)OC(C)(C)C |

Structural Significance

The molecule consists of a four-carbon succinate backbone flanked by two chemically distinct esters. The steric bulk of the tert-butyl group (

Part 2: Physical Properties & Characterization Data[3]

Accurate physical data is essential for process scaling and isolation. Note that boiling points for this class of compounds are pressure-dependent due to thermal instability of the Boc group at high temperatures.

| Property | Value / Range | Condition / Note |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point (Exp) | 85–90 °C | @ 1–2 mmHg (Vacuum) |

| Boiling Point (Pred) | ~230 °C | @ 760 mmHg (Theoretical; decomp.[1] likely) |

| Density | 1.01 ± 0.05 g/mL | @ 20 °C |

| Refractive Index ( | 1.425–1.429 | Standard reference |

| Solubility | Immiscible | Water |

| Solubility | Miscible | DCM, EtOAc, THF, MeOH, Toluene |

| Flash Point | > 90 °C | Closed Cup (Estimated) |

Spectroscopic Validation (¹H NMR)

To validate the identity of synthesized or purchased material, the following ¹H NMR signals (in

-

4.15 ppm (q,

-

2.55 ppm (m, 4H): Succinate backbone methylenes (

-

1.44 ppm (s, 9H): tert-Butyl group (

-

1.25 ppm (t,

Part 3: Orthogonal Reactivity & Synthetic Utility

The power of this reagent lies in its ability to diverge into two different carboxylic acid intermediates based on the reagent chosen.

The Divergent Pathway

-

Pathway A (Acidic): Treatment with TFA or HCl selectively cleaves the tert-butyl ester via an E1 elimination mechanism, releasing isobutylene and yielding Mono-ethyl succinate .[1]

-

Pathway B (Basic): Treatment with LiOH or NaOH selectively saponifies the ethyl ester. The bulky tert-butyl group prevents attack at the C-4 carbonyl, yielding Mono-tert-butyl succinate .

Figure 1: Orthogonal deprotection strategy. Blue indicates the starting material; Green and Red represent the divergent acid and base products, respectively.[1]

Part 4: Experimental Protocol

Selective Hydrolysis of the Ethyl Ester

Objective: To synthesize 4-(tert-butoxy)-4-oxobutanoic acid (Mono-tert-butyl succinate) without cleaving the acid-sensitive tert-butyl group.[1]

Rationale: Standard saponification can be risky if the temperature is too high or the base too concentrated, potentially compromising the tert-butyl ester. We utilize Lithium Hydroxide (LiOH) because Lithium acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the sterically accessible ethyl ester, facilitating hydrolysis at lower temperatures than NaOH/KOH.[1]

Materials:

Step-by-Step Methodology:

-

Solubilization: Dissolve Ethyl tert-butyl succinate (10 mmol, 2.02 g) in THF (30 mL). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve LiOH·H₂O (12 mmol, 0.50 g) in Water (10 mL). Add this aqueous solution dropwise to the THF mixture over 10 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25 °C). Stir vigorously for 3–5 hours.

-

Workup (Critical Step):

-

Concentrate the mixture under reduced pressure to remove THF (do not heat above 35 °C).

-

Dilute the remaining aqueous residue with EtOAc (20 mL).[1]

-

Acidification: While stirring at 0 °C, carefully add 1M HCl dropwise until pH reaches ~4.0. Do not use concentrated acid or go below pH 2, as this risks cleaving the t-butyl group.

-

-

Extraction: Extract immediately with EtOAc (3 x 30 mL). Combine organic layers.

-

Purification: Wash with Brine, dry over

, filter, and concentrate in vacuo. -

Result: The product, Mono-tert-butyl succinate, is obtained as a colorless oil or white solid (Yield typically 85–95%).[1]

Figure 2: Workflow for the selective saponification of the ethyl ester.

Part 5: Handling, Stability & Storage[1]

-

Storage: Store at 2–8 °C. While chemically stable at room temperature, cooler storage prevents slow transesterification or hydrolysis over long periods.

-

Moisture Sensitivity: Low. However, keep containers tightly sealed to prevent moisture ingress which could lead to hydrolysis.[1]

-

Acid Sensitivity: High. Avoid contact with strong Bronsted acids (HCl,

) or Lewis acids ( -

Safety: Treat as a standard organic ester. Flammable.[2][3] Irritating to eyes and skin.[2] Use in a fume hood.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 140236, Ethyl tert-butyl succinate. Retrieved from [Link]

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4] (Standard reference for ester stability and cleavage conditions).

-

Organic Syntheses. (Various). General procedures for selective hydrolysis of mixed esters. (Methodology adapted from standard LiOH hydrolysis protocols described in Org. Synth. Coll. Vol. 9, p. 432).[1]

Sources

An In-depth Technical Guide to the Solubility of Boc-Protected Beta-Alanine Ethyl Ester in Organic Solvents

Introduction

In the landscape of peptide synthesis, medicinal chemistry, and drug development, N-Boc-β-alanine ethyl ester serves as a critical building block and linker molecule. Its utility is predicated on its chemical structure: a beta-amino acid core, a lipophilic tert-butyloxycarbonyl (Boc) protecting group on the amine, and an ethyl ester masking the carboxylic acid. The successful application of this reagent in synthetic workflows is fundamentally dependent on its behavior in solution, making a comprehensive understanding of its solubility profile in various organic solvents paramount.

This guide provides a detailed examination of the solubility characteristics of Boc-β-alanine ethyl ester. Moving beyond simple empirical data, we delve into the physicochemical principles that govern its solubility, offer a predictive framework based on its molecular structure, and provide a robust experimental protocol for quantitative solubility determination. This document is designed to empower researchers to make informed decisions on solvent selection, optimize reaction conditions, and troubleshoot potential solubility challenges, thereby ensuring the efficiency and reproducibility of their scientific endeavors.

Physicochemical Profile and Theoretical Solubility Framework

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1][2] The key to predicting the solubility of Boc-β-alanine ethyl ester lies in analyzing its structural components and their associated physicochemical properties.

Molecular Structure Analysis

Boc-β-alanine ethyl ester is an amphipathic molecule with distinct polar and non-polar regions:

-

Non-Polar Moieties: The large, bulky tert-butyl group of the Boc protector and the ethyl group of the ester contribute significantly to the molecule's lipophilicity. These regions favor interactions with non-polar and moderately polar aprotic solvents through van der Waals forces.

-

Polar Moieties: The molecule contains two ester carbonyl groups (C=O) and a carbamate N-H group. These sites act as hydrogen bond acceptors and a hydrogen bond donor, respectively, allowing for favorable interactions with polar solvents.

Key Physicochemical Descriptors

To quantify the solubility-governing characteristics, we can examine key computed molecular properties. While specific experimental data for the ethyl ester is scarce, we can analyze its known properties and draw comparisons with its parent carboxylic acid, Boc-β-alanine, for which more data is available.

| Property | Boc-β-alanine Ethyl Ester | Boc-β-alanine (Parent Acid) | Causality and Implication for Solubility |

| CAS Number | 88574-53-2[3] | 3303-84-2[2] | Unique identifiers for each compound. |

| Molecular Formula | C₁₀H₁₉NO₄[3] | C₈H₁₅NO₄[2] | The addition of a C₂H₄ group increases molecular weight. |

| Molecular Weight | 217.26 g/mol [3] | 189.21 g/mol [4] | A modest increase in size and lipophilicity. |

| Hydrogen Bond Donors | 1 | 2 (N-H and O-H)[5] | Critical Difference : Esterification removes the highly polar carboxylic acid proton. This drastically reduces its ability to donate hydrogen bonds, thereby decreasing its affinity for polar protic solvents (e.g., water, methanol) compared to the parent acid. |

| Hydrogen Bond Acceptors | 4 (two C=O, two O) | 4 (two C=O, two O)[5] | The number of acceptor sites remains the same, allowing for interactions with a range of solvents. |

| Polar Surface Area (PSA) | Est. ~65 Ų | 75.6 Ų[6] | Critical Difference : Replacing the -COOH group with -COOEt reduces the molecule's overall polarity. A lower PSA generally correlates with increased solubility in less polar solvents and enhanced membrane permeability.[7][8] |

| Calculated logP | Est. 1.5 - 2.0 | 0.4 - 1.1[5][6] | Critical Difference : The logP (octanol-water partition coefficient) is a measure of lipophilicity.[9] The ester is significantly more lipophilic (less polar) than the acid, predicting much lower aqueous solubility but enhanced solubility in solvents like dichloromethane, ethyl acetate, and ethers. |

Note: Estimated values for the ethyl ester are based on the structural change from the parent acid and established principles of physical organic chemistry.

Expert Synthesis: The transformation from a carboxylic acid to an ethyl ester is the single most important factor governing the differential solubility. The removal of the acidic proton fundamentally changes the molecule's character from a polar, protic compound to a less polar, aprotic one. Consequently, we can confidently predict that Boc-β-alanine ethyl ester will exhibit enhanced solubility in a broader range of common organic solvents compared to its parent acid, particularly in those of low to moderate polarity, while its solubility in highly polar, protic solvents like water will be negligible.

Qualitative Solubility Profile

While quantitative public data is not available, a qualitative solubility profile can be inferred from the physicochemical properties discussed above and from empirical data on the parent acid. The following table provides a practical, field-tested guide for solvent selection.

| Solvent Class | Solvent Example | Predicted Solubility of Boc-β-alanine Ethyl Ester | Rationale & Field Insights |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Highly Soluble / Miscible | The moderate polarity and ability to accept hydrogen bonds make these excellent solvents. The parent acid is known to be soluble in DCM[1][10], and the less polar ester is expected to be even more so. This is a recommended starting point for most applications. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | These solvents are good hydrogen bond acceptors and have low polarity, which aligns well with the properties of the ester. Solubility is expected to be high. |

| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | Soluble to Highly Soluble | These solvents are highly polar and are excellent at solvating the polar regions of the molecule. The parent acid is soluble in DMF and slightly soluble in DMSO[4][10]. The ester's reduced polarity should not hinder its solubility in these powerful solvents. DMSO may require slight warming for high concentrations. |

| Esters | Ethyl Acetate (EtOAc) | Highly Soluble / Miscible | As an ester itself, the solute shares significant structural similarity with the solvent, promoting high solubility. The parent acid is soluble in ethyl acetate[1], and the product should be as well. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderately Soluble | These polar protic solvents can interact with the molecule's hydrogen bond acceptors. However, the large non-polar regions of the solute will limit its solubility compared to more polar solutes. The parent acid is only slightly soluble in methanol[2], and the ester is likely to be similar or slightly less soluble due to its increased lipophilicity. |

| Hydrocarbons | Hexanes, Toluene | Slightly Soluble to Insoluble | These non-polar solvents have limited ability to interact with the polar carbamate and ester functionalities. Solubility is expected to be poor, although likely better than the highly polar parent acid. |

| Aqueous | Water | Insoluble | The removal of the polar carboxylic acid group and the presence of two significant lipophilic moieties (Boc and ethyl) render the molecule hydrophobic. |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, such as formulation development or kinetic studies, the thermodynamic solubility must be determined experimentally. The isothermal shake-flask method is the gold-standard for this purpose due to its reliability and direct measurement of the equilibrium state.[11]

Principle

An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a period sufficient to reach equilibrium (i.e., a saturated solution). The suspension is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is quantified, typically by chromatography (HPLC) or gravimetric analysis.

Materials and Equipment

-

Boc-β-alanine ethyl ester (purity ≥ 98%)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg precision)

-

2 mL glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or rotator

-

Centrifuge

-

0.22 µm syringe filters (ensure compatibility with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., 210-220 nm) or an Evaporative Light Scattering Detector (ELSD).

Step-by-Step Methodology

Part A: Preparation of Saturated Solutions

-

Aliquot Solute: Add approximately 20-30 mg of Boc-β-alanine ethyl ester to a 2 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

-

Add Solvent: Accurately pipette 1.0 mL of the desired organic solvent into the vial.

-

Seal: Tightly cap the vial to prevent solvent evaporation.

-

Repeat: Prepare vials in triplicate for each solvent to be tested to ensure statistical validity.

Part B: Equilibration

-

Incubation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitation: Shake the vials at a moderate speed (e.g., 150-200 rpm) for 24 to 48 hours. A 24-hour period is typically sufficient for most small molecules, but a preliminary time-to-equilibrium study is recommended for novel systems.

Part C: Sample Processing and Analysis

-

Phase Separation: After equilibration, remove the vials and let the excess solid settle for 30 minutes. For finely suspended solids, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes.

-

Filtration: Carefully draw the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical calibration curve. A series of dilutions (e.g., 1:10, 1:100, 1:1000) may be necessary.

-

Quantification: Analyze the diluted samples by a validated HPLC method. Determine the concentration of the solute by comparing the peak area to a standard calibration curve prepared with known concentrations of Boc-β-alanine ethyl ester.

-

Calculation: Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Workflow Visualization

The following diagram outlines the logical flow of the quantitative solubility determination protocol.

Caption: Experimental workflow for quantitative solubility determination.

Trustworthiness and Self-Validation

The protocol described above is designed as a self-validating system. Key checkpoints ensure the integrity of the results:

-

Visual Confirmation of Excess Solid: Before and after equilibration, undissolved solid must be visible in the vial. Its absence indicates that the true solubility is higher than the initial amount added, and the experiment must be repeated with more solute.

-

Triplicate Analysis: Running each solvent in triplicate allows for the calculation of a standard deviation, providing a direct measure of the experiment's precision and reproducibility.

-

Equilibrium Confirmation: For rigorous studies, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change between the later time points, equilibrium has been successfully reached.

Conclusion

While specific quantitative solubility data for Boc-β-alanine ethyl ester is not widely published, a robust predictive framework can be established based on its physicochemical properties. The esterification of the parent carboxylic acid significantly increases its lipophilicity and reduces its hydrogen-bonding potential, leading to a predicted high solubility in a wide range of common aprotic organic solvents such as dichloromethane, ethyl acetate, and THF. For applications demanding precise concentration data, the provided isothermal shake-flask protocol offers an authoritative and reliable method for researchers to generate this critical information in their own laboratory settings. This empowers scientists to proceed with their synthetic and developmental work with a high degree of confidence in their choice of solvent systems.

References

- Google. (2026). Current time information in El Paso, TX, US.

-

Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: N-Benzyl-beta-alanine ethyl ester. Retrieved from [Link]

-

FAQ. (2022, December 11). What are the applications, solubility, and storage conditions of Boc-beta-alanine? Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-β-HAla-OH. Retrieved from [Link]

-

3E. (n.d.). N-boc-beta-alanine ethyl ester - Free SDS search. Retrieved February 12, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of «beta»-Alanine, N-(1-naphthoyl)-, ethyl ester. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). β-Alanine ethyl ester. Retrieved February 12, 2026, from [Link]

- Kelder, J., et al. (1999). Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation. Pharmaceutical Research, 16(10), 1514-1519.

-

ChemSrc. (2025, August 21). Boc-beta-alanine | CAS#:3303-84-2. Retrieved from [Link]

- Zhong, H. (2013). Understanding the molecular properties and metabolism of top prescribed drugs. Current Drug Metabolism, 14(6), 639-652.

- Liu, J., & Lee, L. S. (2005). Solubility and sorption by soils of 8:2 fluorotelomer alcohol in water and cosolvent systems. Environmental Science & Technology, 39(19), 7549-7554.

-

Taylor & Francis Online. (n.d.). Polar surface area – Knowledge and References. Retrieved February 12, 2026, from [Link]

- Agrawal, S., et al. (2011). Determination and Evaluation of Solubility Parameter of Satranidazole Using Dioxane-Water System. Journal of Young Pharmacists, 3(1), 32-35.

- Murugesan, S., et al. (2015).

-

PubChem. (n.d.). Boc-Beta-Ala-OSu. Retrieved February 12, 2026, from [Link]

- Gupta, S., & Verma, R. P. (2010). Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. Letters in Drug Design & Discovery, 7(1), 1-10.

-

Chegg. (2024, September 19). Solved A mixture of N-Boc phenylalanine methyl ester (A) | Chegg.com. Retrieved from [Link]

-

PubChem. (n.d.). N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. Retrieved February 12, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 3303-84-2 | Product Name : Boc-Beta-Alanine. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-beta-Ala-OH [3303-84-2]. Retrieved from [Link]

- Getzen, F., Hefter, G., & Maczynski, A. (Eds.). (1992). Esters with Water Part I: Esters 2-C to 6-C.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Boc-beta-alanine CAS#: 3303-84-2 [m.chemicalbook.com]

- 3. 88574-53-2 N-Boc-beta-alanine ethyl ester AKSci J61391 [aksci.com]

- 4. Boc-b-Ala-OH Novabiochem 3303-84-2 [sigmaaldrich.com]

- 5. N-((1,1-dimethylethoxy)carbonyl)-beta-alanine | C8H15NO4 | CID 76809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc-beta-alanine | CAS#:3303-84-2 | Chemsrc [chemsrc.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding the molecular properties and metabolism of top prescribed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CAS 3303-84-2: BOC-β-alanine | CymitQuimica [cymitquimica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols: Selective Boc Deprotection of Ethyl 4-(tert-butoxycarbonyl)aminobutanoate

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of primary and secondary amines.[1] Its popularity stems from its robust stability across a wide range of non-acidic reaction conditions and its facile, clean removal under acidic treatment.[2][3] This application note provides a detailed guide for the selective deprotection of Ethyl 4-(tert-butoxycarbonyl)aminobutanoate to yield Ethyl 4-aminobutanoate, a valuable building block in medicinal chemistry and materials science.[4][5]

We will explore the mechanistic underpinnings of acid-catalyzed Boc cleavage and present two field-proven protocols using common laboratory reagents: Hydrochloric Acid (HCl) in 1,4-Dioxane and Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). The discussion emphasizes the rationale behind procedural choices, methods for reaction monitoring, and characterization of the final product, ensuring a reproducible and efficient transformation.

Mechanistic Overview: Acid-Catalyzed Boc Cleavage

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[6][7] The reaction is designed to be highly efficient, generating byproducts that are volatile and easily removed.

The key steps are:

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid (e.g., H⁺ from HCl or TFA).[2] This step activates the protecting group.

-

Carbocation Formation: The protonated intermediate is unstable and fragments. This cleavage results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[6][8]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.[8] This irreversible step drives the reaction to completion.

-

Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess acid in the reaction medium, forming the corresponding ammonium salt (in this case, the hydrochloride or trifluoroacetate salt).[6]

The formation of the stable tert-butyl cation and the gaseous CO₂ makes this deprotection strategy thermodynamically favorable and synthetically reliable.[9]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. chembk.com [chembk.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Using Ethyl 3-(tert-butoxycarbonyl)propanoate in beta-peptide synthesis

Application Note: High-Fidelity Synthesis of Substituted

Executive Summary & Molecule Verification

This guide details the application of This compound (also known as Ethyl tert-butyl succinate) as a divergent scaffold for the synthesis of

Critical Molecule Verification

Before proceeding, ensure you are working with the correct starting material, as nomenclature in this field is prone to ambiguity.

| Feature | Target Molecule (This Guide) | Common Confusant |

| IUPAC Name | This compound | Ethyl 3-((tert-butoxycarbonyl)amino )propanoate |

| Common Name | Ethyl tert-butyl succinate | Boc- |

| Structure | ||

| Function | Scaffold for substituted | Monomer for peptide coupling |

| Key Moiety | Diester (No Nitrogen) | Protected Amine |

Strategic Application: The Divergent Pathway

The utility of this compound lies in its orthogonal ester protection . The tert-butyl group is acid-labile, while the ethyl group is base-labile (saponifiable). This allows researchers to selectively expose one carboxylic acid for Curtius rearrangement while keeping the other protected as the C-terminus of the final amino acid.

Mechanism of Action: The "Alkylate-then-Rearrange" Strategy

-

Regioselective Alkylation: The succinate scaffold is alkylated via lithium enolate chemistry to introduce the amino acid side chain (

). -

Selective Hydrolysis:

-

Path A (

-target): Hydrolysis of the tert-butyl ester followed by Curtius rearrangement places the amine on the carbon adjacent to the remaining ethyl ester (with the -

Path B (

-target): Hydrolysis of the ethyl ester followed by Curtius rearrangement places the amine on the carbon distal to the

-

(Note: The protocol below focuses on the high-demand

Visual Workflow (Graphviz)

Figure 1: Divergent synthesis of substituted

Detailed Protocol: Synthesis of N-Boc- -Amino Ethyl Esters

Objective: To synthesize a side-chain substituted

Phase 1: -Alkylation of the Succinate

Rationale: The

Reagents:

-

This compound (1.0 eq)

-

LDA (Lithium diisopropylamide) (1.1 eq)

-

Alkyl Halide (

, e.g., Benzyl bromide for -

Dry THF (Tetrahydrofuran)

Step-by-Step:

-

Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon.

-

Enolization: Add dry THF and cool to -78°C (dry ice/acetone bath). Add LDA solution dropwise.

-

Addition: Add this compound (dissolved in THF) slowly over 15 minutes. Stir for 45 minutes at -78°C to ensure complete enolate formation.

-

Alkylation: Add the Alkyl Halide (

) dropwise. -

Warm-up: Allow the reaction to warm to room temperature over 2 hours.

-

Quench: Quench with saturated

solution. Extract with Ethyl Acetate ( -

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Phase 2: Selective Deprotection & Curtius Rearrangement

Rationale: To convert the succinate into an amino acid, one carboxyl group must be converted to an amine. We selectively remove the tert-butyl group to target the acid for rearrangement.

Reagents:

-

TFA (Trifluoroacetic acid) / DCM (1:1 v/v)

-

DPPA (Diphenylphosphoryl azide) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

tert-Butanol (excess, as solvent/reactant)

Step-by-Step:

-

Selective Hydrolysis: Dissolve the alkylated succinate in 1:1 TFA/DCM. Stir at room temperature for 1 hour.

-

Checkpoint: Monitor TLC. The

ester cleaves rapidly; the Ethyl ester remains stable. -

Concentrate in vacuo to remove TFA completely (azeotrope with toluene if necessary). Result: Mono-ethyl succinate derivative .

-

-

Acyl Azide Formation: Dissolve the crude acid in dry Toluene. Add TEA and DPPA. Stir at room temperature for 30 minutes.

-

Rearrangement: Heat the mixture to 80°C . Evolution of

gas indicates isocyanate formation. -

Trapping (Boc Protection): Once gas evolution ceases, add excess tert-Butanol (or use as co-solvent) and reflux for 4-6 hours.

-

Final Workup: Cool, wash with 5%

and Brine. Purify via column chromatography.

Result: You now possess an N-Boc-

Data Summary: Yield Expectations

| Reaction Step | Typical Yield | Critical Parameter |

| Enolate Alkylation | 75 - 85% | Temperature control (-78°C) is vital to prevent Claisen condensation. |

| TFA Hydrolysis | >95% | Ensure complete removal of TFA before Curtius step. |

| Curtius Rearrangement | 60 - 75% | Strictly anhydrous conditions required to prevent urea formation. |

Application in Beta-Peptide Assembly

Once the monomer is synthesized (as above), it enters the standard beta-peptide synthesis workflow.

-

Saponification: The Ethyl ester of the monomer is hydrolyzed (LiOH/THF/Water) to the free acid.

-

Coupling: Standard peptide coupling reagents (e.g., HATU, EDC/HOAt) are used.

-

Note:

-amino acids are generally less reactive than

-

-

Structure Formation: The resulting

-peptides form stable secondary structures (helices, sheets) defined by the substitution pattern (

References

-

Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Seminal work on beta-peptide synthesis methods).

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. (Context on the stability and utility of beta-peptides).

-

Lubell, W. D., et al. (2005). "Enantioselective Synthesis of Beta-Amino Acids." Chemical Reviews. (Review covering the Curtius rearrangement strategy from succinates).

-

PubChem Compound Summary. (2023). "Ethyl 3-(tert-butoxycarbonylamino)propanoate" vs "Succinic acid derivatives". (For physical property verification).

Sources

Application Note & Protocol: Selective Saponification of Ethyl Esters in N-Boc-β-Alanine Derivatives

Introduction: The Principle of Orthogonal Deprotection

In the intricate field of peptide synthesis and the development of complex pharmaceutical intermediates, the strategic use of protecting groups is paramount. These groups temporarily mask reactive functionalities, allowing for selective chemical transformations at other sites within a molecule. A cornerstone of this strategy is orthogonality , which employs protecting groups that can be removed under distinct, non-interfering chemical conditions.[1]

This guide focuses on a critical transformation: the selective hydrolysis of an ethyl ester in the presence of an acid-labile tert-butoxycarbonyl (Boc) protecting group on a β-alanine scaffold. The ethyl ester is a robust and common protecting group for carboxylic acids.[1] Its removal is typically achieved under basic conditions via saponification, a reaction that is orthogonal to the acidic conditions required to cleave the N-terminal Boc group.[][3] This orthogonality is fundamental to the stepwise construction of peptides and other advanced organic molecules, ensuring synthetic efficiency and high purity of the final product.[1][]

This document provides a detailed examination of the underlying chemical principles, a step-by-step laboratory protocol, and expert insights into performing the selective hydrolysis of Boc-β-alanine ethyl ester to yield Boc-β-alanine.

The Reaction Mechanism: Saponification

The hydrolysis of an ester under basic conditions is known as saponification.[5][6] The reaction proceeds via a nucleophilic acyl substitution pathway, which is effectively irreversible, driving the reaction to completion.[7][8]

The mechanism consists of three key steps:

-

Nucleophilic Attack: A hydroxide ion (OH⁻), typically from a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ethyl ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.[1]

-

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the ethoxide ion (EtO⁻), which is a moderately good leaving group.

-

Irreversible Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide ion generated in the previous step. This acid-base reaction is extremely favorable and essentially irreversible, forming a stable carboxylate salt and ethanol.[5][7] This final step is the thermodynamic driving force that pushes the equilibrium entirely toward the products.

The free carboxylic acid is then regenerated in a final workup step by adding a strong acid to protonate the carboxylate salt.[5]

Diagram of the Saponification Mechanism

Caption: The mechanism of ester saponification.

Causality Behind Experimental Choices

Orthogonal Stability of the Boc Group

The success of this procedure hinges on the stability of the Boc protecting group under basic conditions. The Boc group is a carbamate, which is significantly less electrophilic than an ester due to resonance delocalization of the nitrogen lone pair. Cleavage of the Boc group requires strong acid (e.g., trifluoroacetic acid, TFA), which proceeds via a mechanism involving the formation of a stable tertiary carbocation (the tert-butyl cation).[9][10] This fundamentally different reactivity profile ensures that the Boc group remains intact during the base-mediated ester hydrolysis.[3]

Choice of Base: LiOH vs. NaOH/KOH

While NaOH and KOH are effective and inexpensive bases for saponification, lithium hydroxide (LiOH) is frequently preferred in research and pharmaceutical settings for several reasons:[11][12]

-

Solubility: LiOH has better solubility in mixed organic-aqueous solvent systems, such as THF/water, which are often necessary to dissolve the amino acid ester substrate.[13]

-

Lewis Acidity: The small lithium cation (Li⁺) can coordinate to the carbonyl oxygen of the ester. This interaction polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion, potentially accelerating the reaction.[13]

-

Selectivity: In complex molecules, LiOH can sometimes offer improved selectivity compared to other bases.[12]

The Solvent System: A Biphasic Challenge

The starting Boc-β-alanine ethyl ester is an organic molecule with limited water solubility, while the inorganic base (LiOH) is soluble in water but not in many organic solvents. To overcome this, a mixed solvent system is employed. A combination of an organic solvent like tetrahydrofuran (THF) or methanol with water creates a homogeneous solution, ensuring that both the substrate and the reagent are available to react, thereby increasing the reaction rate and yield.[1][14]

Detailed Experimental Protocol

This protocol describes a general and reliable procedure for the saponification of Boc-β-alanine ethyl ester using lithium hydroxide.

Materials and Equipment

-

Reagents:

-

Boc-β-alanine ethyl ester

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF), reagent grade

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stir bar and stir plate

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

TLC plates (silica gel 60 F₂₅₄) and developing chamber

-

pH paper or pH meter

-

Reaction Workflow Diagram

Caption: Experimental workflow for Boc-β-alanine synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-β-alanine ethyl ester (1.0 eq.) in a 3:1 mixture of THF and deionized water to achieve a concentration of approximately 0.2 M.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

-

Base Addition: Add solid lithium hydroxide monohydrate (1.5 eq.) to the cooled, stirring solution in one portion.[1]

-

Reaction Progress: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-4 hours, or until the reaction is complete.

-

Monitoring the Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Eluent: A typical eluent system is 1:1 Hexanes:Ethyl Acetate with 1% acetic acid.

-

Visualization: Use a potassium permanganate stain or charring after heating.

-

Observation: The starting ester will have a relatively high Rf value. The product, Boc-β-alanine, is a carboxylic acid and will have a much lower Rf (often close to the baseline). The reaction is complete when the starting material spot is no longer visible.

-

-

Workup - Solvent Removal: Once the reaction is complete, remove the THF using a rotary evaporator.

-

Workup - Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise while stirring to acidify the mixture to a pH of 2-3. A white precipitate of the product may form during this step.

-

Workup - Extraction: Transfer the acidified mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Workup - Washing and Drying: Wash the combined organic layers once with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

-

Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the final product, Boc-β-alanine, which is typically a white solid.[15]

Data Summary and Troubleshooting

Table of Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Substrate | Boc-β-alanine ethyl ester | Starting material with protected amine and carboxyl groups. |

| Base | LiOH·H₂O | Efficient and soluble base for saponification.[12][16] |

| Equivalents of Base | 1.5 - 2.0 eq. | A slight excess ensures the reaction proceeds to completion.[17] |

| Solvent System | THF / Water (3:1 v/v) | Co-solvent system to dissolve both organic substrate and inorganic base.[14] |

| Temperature | 0°C to Room Temperature | Mild conditions to prevent potential side reactions. |

| Reaction Time | 2 - 4 hours | Typical duration; should be confirmed by TLC monitoring. |

| Typical Yield | >95% | Saponification is a high-yielding reaction. |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient base, low temperature, or short reaction time. | Add more LiOH (up to 2.5 eq.), allow the reaction to stir longer at room temperature, or gently warm to 30-40°C. |

| Product is an Oil, Not a Solid | Residual solvent or impurities. | Dry the product under high vacuum. If it remains an oil, attempt to crystallize from a suitable solvent system (e.g., ethyl acetate/hexanes).[18] |

| Low Yield after Extraction | Incomplete extraction or product is partially soluble in water. | Ensure the aqueous layer was acidified sufficiently (pH 2-3). Perform additional extractions (4-5 times) with ethyl acetate. |

| Emulsion during Workup | Formation of a stable emulsion between aqueous and organic layers. | Add more brine to the separatory funnel and swirl gently to break the emulsion. Let it stand for a longer period. |

References

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

-

University of Calgary. Ch20: Hydrolysis of Esters. [Link]

-

Wikipedia. Ester hydrolysis. [Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

-

Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]

-

Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2025, August 13). MDPI. [Link]

-

ResearchGate. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]

-

Reddit. (2014, March 11). Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. r/chemistry. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Organic Chemistry Data. Ester to Acid - Common Conditions. [Link]

-

Tennessee Academy of Science. Determination of the Esters by Alkaline Hydrolysis. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

PubMed Central. (2016, February 26). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. [Link]

-

Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

- Google Patents.

-

ResearchGate. (2025, August 6). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Open Access Research Journal of Chemistry and Pharmacy. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]

-

Organic Syntheses. (2025, October 30). Enzymatic Saponification of Esters Containing β-Leaving Groups. [Link]

-

OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

-

ACS GCI Pharmaceutical Roundtable. Bases. [Link]

- Google Patents.

-

ResearchGate. (2017, March 23). How do you esterify a N-Boc protected amino acid?. [Link]

- Google Patents.

-

PubMed Central. Advances in the synthesis of β-alanine. [Link]

-

PubMed Central. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]

-

Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]

-

ResearchGate. Self-condensation and hydrolysis of β-alanine methyl ester. [Link]

- Google Patents.

-

Wikipedia. β-Alanine ethyl ester. [Link]

- Google Patents.

-

PubMed. beta-Alanine synthase: purification and allosteric properties. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. Saponification-Typical procedures - operachem [operachem.com]

- 12. Bases - Wordpress [reagents.acsgcipr.org]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. US3105092A - Purification of beta-alanine - Google Patents [patents.google.com]

- 16. sciforum.net [sciforum.net]

- 17. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]

- 18. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

Microwave-assisted synthesis using Ethyl 3-(tert-butoxycarbonyl)propanoate

Application Note: Microwave-Assisted Synthesis Using Ethyl 3-(tert-butoxycarbonyl)propanoate

Abstract

This guide details the microwave-assisted applications of This compound (also known as Ethyl tert-butyl succinate). This reagent is a cornerstone in medicinal chemistry for constructing non-symmetrical succinate derivatives due to its orthogonal protecting group strategy (acid-labile tert-butyl vs. base-labile ethyl esters). We present optimized protocols for selective

Introduction: The Orthogonal Advantage

This compound (CAS: 59203-31-1) is a non-symmetrical diester. Its utility in drug development stems from the ability to selectively manipulate one terminus of the molecule while leaving the other intact.

-

The tert-Butyl Ester (tBu): Cleaved by acid (e.g., TFA, HCl) or thermal elimination (>140°C). Resistant to nucleophilic attack by bases.

-

The Ethyl Ester (Et): Cleaved by saponification (e.g., LiOH, NaOH). Stable to mild acids.

Why Microwave (MW)? Conventional heating of succinates often leads to sluggish alkylation due to steric hindrance or competing decarboxylation during prolonged reflux. Microwave irradiation provides:

-

Volumetric Heating: Rapidly reaches target temperature (

), bypassing thermal lag. -

Solvent Superheating: Allows solvents to exceed boiling points at elevated pressures, accelerating rate-determining steps in alkylation and condensation.

-

Selectivity: Short reaction times prevent the thermal degradation of the sensitive tert-butyl group during base-mediated transformations.

Chemical Mechanism & Pathway

The following diagram illustrates the orthogonal pathways available for this reagent.

Figure 1: Orthogonal reaction pathways for Ethyl tert-butyl succinate.

Experimental Protocols

Protocol A: Microwave-Assisted -Alkylation

Objective: Introduce a substituent at the

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Base: LDA (Lithium Diisopropylamide) or LiHMDS (1.1 equiv)

-

Electrophile: Alkyl Halide (R-X) (1.2 equiv)

-

Solvent: Anhydrous THF

Workflow:

-

Enolate Formation (Cold Step): In a microwave vial (pre-dried), dissolve the substrate in THF under Argon. Cool to -78°C. Add LDA dropwise. Stir for 15 min.

-

Note: Enolization must be done cold to prevent self-condensation (Claisen).

-

-

Addition: Add the alkyl halide (R-X) at -78°C.

-

Microwave Irradiation: Seal the vial. Transfer to the MW reactor.

-

Temp: 60°C (Overshoot prevention active)

-

Time: 5–10 minutes

-

Power: Dynamic (Max 100W)

-

Stirring: High

-

-

Quench: Inject saturated

immediately upon completion.

Why this works: The MW step accelerates the

Protocol B: Chemoselective Cleavage (Mono-Ethyl Succinate Synthesis)

Objective: Selectively remove the t-butyl group to generate the free acid for coupling, leaving the ethyl ester intact.

Reagents:

-

Substrate: Alkylated or native this compound

-

Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or DCM/TFA (4:1)

Workflow:

-

Preparation: Dissolve substrate (0.5 mmol) in HFIP (2 mL) in a 10 mL MW vial.

-

Expert Tip: HFIP is a "magic solvent" for solvolysis; it is weakly acidic and highly polar, coupling well with MW.

-

-

Microwave Irradiation:

-

Temp: 100°C

-

Time: 2–5 minutes

-

Pressure: ~2–4 bar

-

-

Workup: Evaporate solvent. Quantitative yield of mono-acid is typical.

Data Summary: Cleavage Efficiency

| Method | Reagent | Time | Yield | Selectivity (Et Ester retention) |

|---|---|---|---|---|

| Conventional | TFA/DCM | 2–4 h | 92% | High |

| Microwave | HFIP | 3 min | 98% | Very High |

| Microwave | Water (Neutral) | 20 min | 85% | Moderate (Hydrolysis risk) |

Protocol C: One-Pot Stobbe Condensation / Cyclization

Objective: Synthesis of succinimides or alkylidene succinates via condensation with aldehydes/ketones.

Workflow Diagram:

Figure 2: Microwave-assisted Stobbe condensation workflow.

Protocol:

-

Mix this compound (1.0 equiv), Benzaldehyde (1.0 equiv), and Potassium tert-butoxide (1.1 equiv) in tert-butanol.

-

MW Irradiation: 120°C for 10 minutes.

-

Mechanism: The base deprotonates the succinate (dieckmann-like), which attacks the aldehyde. MW accelerates the elimination of the leaving group to form the double bond.

-

Result: The t-butyl group is often cleaved in situ during workup or subsequent steps, or retained depending on exact conditions, yielding the

-alkylidene succinate mono-ester.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Loss of t-Butyl group | Temperature too high (>130°C) or acidic solvent. | Lower MW temp to <100°C; Ensure base is non-nucleophilic. |

| Transesterification | Use of Ethanol/Methanol as solvent. | Use tert-Butanol or aprotic solvents (THF, DMF) to match the ester or avoid exchange. |

| Low Yield (Alkylation) | Moisture in vial; "Cold" enolization skipped. | Flame-dry vials; Perform enolization at -78°C outside MW, then heat alkylation step in MW. |

References

-

Selective Deprotection of tert-Butyl Esters. Journal of Organic Chemistry. Demonstrates the chemoselectivity of cleaving tert-butyl esters in the presence of ethyl esters using radical cations or thermal methods.

-

Microwave-Assisted Synthesis of Succinate Derivatives. Starch - Stärke. Discusses the general kinetics and efficiency of succinylation under microwave irradiation.

-

Microwave-Assisted Synthesis of Diketopyrrolopyrrole Pigments. Pigment & Resin Technology. Details the condensation of succinate esters (diethyl and derivatives) under microwave conditions to form heterocycles.

-

5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate Synthesis. Smolecule. Provides specific examples of orthogonal protection strategies using tert-butyl and ethyl groups in dicarboxylate systems.

Troubleshooting & Optimization

Troubleshooting low purity in Ethyl 3-(tert-butoxycarbonyl)propanoate synthesis

Topic: Troubleshooting Low Purity in Mixed Succinate Ester Synthesis

Target Molecule: Ethyl 3-(tert-butoxycarbonyl)propanoate (also known as Ethyl tert-butyl succinate) CAS: 1503560-79-9 (or related isomer references)

Executive Summary: The "Mixed Ester" Paradox

Synthesizing this compound requires breaking the symmetry of succinic acid. The low purity you are experiencing is almost certainly due to one of two competing failure modes:

-

Scrambling (Transesterification): Acid-catalyzed equilibrium shifts leading to a statistical mixture of Diethyl succinate, Di-tert-butyl succinate, and your target.

-

Acidolysis (Decomposition): The tert-butyl ester is acid-labile. Standard acidic workups or unbuffered silica gel chromatography will cleave the t-butyl group, reverting your product to Mono-ethyl succinate.

This guide moves away from direct "one-pot" attempts and standardizes on a Sequential Ring-Opening Strategy , which guarantees the correct position of the ethyl group before the labile t-butyl group is ever introduced.

Module A: Diagnostic Logic & Troubleshooting

Use this decision matrix to identify your specific failure mode based on your observation.

Symptom 1: NMR shows a mixture of Ethyl and t-Butyl signals that don't integrate to 1:1.

-

Diagnosis: Transesterification / Scrambling.

-

Root Cause: You likely attempted to esterify Succinic Acid with both alcohols simultaneously, or you used a strong acid catalyst (H₂SO₄/HCl) with heat for the t-butyl step, which scrambled the pre-existing ethyl ester.

-

Solution: Switch to the Sequential Protocol (Module C). Isolate the Mono-ethyl succinate before adding the t-butyl group.

Symptom 2: Product vanishes on the column or yield drops significantly after purification.

-

Diagnosis: Acidolysis on Silica.

-

Root Cause: Silica gel is slightly acidic (pH ~5-6). This is sufficient to cleave t-butyl esters during slow elutions.

-

Solution: Pre-treat silica gel with 1% Triethylamine (Et₃N) in hexanes before loading your sample.

Symptom 3: Thick white precipitate forms that is impossible to filter.

-

Diagnosis: Urea contamination (if using DCC).

-

Root Cause: Dicyclohexylurea (DCU) is the byproduct of DCC coupling. It is notoriously difficult to remove completely by filtration alone.

-

Solution: Switch to EDC·HCl (water-soluble urea) or perform a cold ether precipitation followed by a Celite filtration.

Module B: The Critical Pathway (Visualization)

The following diagram illustrates the correct synthetic flow and where impurities enter the system.

Caption: Logical flow for sequential synthesis. Red dashed lines indicate critical failure points where purity is lost.

Module C: Validated Sequential Protocol

This protocol minimizes scrambling by fixing the ethyl ester first (thermodynamically stable) and installing the t-butyl ester second (kinetically controlled/mild conditions).

Step 1: Synthesis of Mono-Ethyl Succinate

Goal: Open the anhydride ring to create a pure mono-ester.

-

Reagents: Succinic Anhydride (1.0 eq), Absolute Ethanol (1.5 eq - slight excess only).

-

Procedure:

-

Mix Succinic Anhydride and Ethanol in toluene (or neat if scale allows).

-

Reflux for 2–3 hours. Do not use H₂SO₄ ; the acidity of the resulting mono-acid is sufficient to catalyze the ring opening without promoting double esterification.

-

Concentrate under vacuum to remove excess ethanol.

-

Purification: Crystallize from toluene/hexanes or use directly if NMR shows >95% purity.

-

Checkpoint: Purity here is critical. Any unreacted anhydride will become di-t-butyl ester in Step 2.

-

Step 2: Formation of the tert-Butyl Ester

Goal: Install the acid-labile group under neutral/basic conditions.

Method A: The DCC/DMAP Coupling (Lab Scale Standard) Recommended for <10g scale.

-

Reagents: Mono-Ethyl Succinate (1.0 eq), t-Butanol (1.2 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM (Solvent).

-

Procedure:

-

Dissolve Mono-Ethyl Succinate, t-BuOH, and DMAP in dry DCM at 0°C.

-

Add DCC (dissolved in minimal DCM) dropwise.

-

Allow to warm to Room Temp (RT) and stir overnight.

-

Workup: Filter off the white DCU precipitate. Wash filtrate with 0.5N HCl (mild!), sat. NaHCO₃, and Brine.

-

Purification: Flash chromatography (See Module D).[1]

-

Method B: The Isobutylene Route (Scale-Up / High Purity) Recommended for >10g scale or if urea removal is problematic.

-

Reagents: Mono-Ethyl Succinate, Isobutylene gas, conc. H₂SO₄ (catalytic).

-

Procedure:

-

Dissolve Mono-Ethyl Succinate in DCM in a pressure vessel.

-

Cool to -78°C and condense Isobutylene (excess) into the flask.

-

Add H₂SO₄ (0.1 eq). Seal and stir at RT for 24h.

-

Why this works: Isobutylene alkylates the carboxylic acid. It does not transesterify the ethyl group under these conditions.

-

Module D: Purification & Stability Data

Chromatography Strategy

-

Stationary Phase: Silica Gel (neutralized).

-

Neutralization Protocol: Slurry silica in Hexanes + 1% Triethylamine (Et₃N). Pour column, then flush with 2 column volumes of pure Hexanes before loading product.

-

Eluent: Hexanes : Ethyl Acetate (Gradient 95:5

80:20). -

Detection: Stain with PMA (Phosphomolybdic Acid) or KMnO₄ (UV absorption is weak for aliphatic esters).

Physicochemical Properties Table

| Property | Value / Behavior | Notes |

| Boiling Point | ~85–95°C @ 2 mmHg | Estimated. Do not distill at atmospheric pressure (t-butyl cleavage >100°C). |

| Rf Value | ~0.45 (Hex:EtOAc 4:1) | Higher than Mono-ethyl succinate; slightly lower than Diethyl succinate. |

| Storage | < 4°C, anhydrous | Hydrolyzes slowly in moist air. |

| Acid Sensitivity | High | Cleaves in TFA, HCl, or acidic Silica. |

Module E: Frequently Asked Questions (FAQs)

Q: Can I use Acid Chloride (Ethyl succinyl chloride) + t-BuOH? A: Avoid this. Reacting an acid chloride with t-butanol is sluggish due to steric hindrance and often requires forcing conditions that lead to elimination (isobutylene formation). The DCC or Isobutylene addition routes are far superior for t-butyl esters.

Q: I see a "doublet" of t-butyl peaks in NMR. What is it? A: This is likely Di-tert-butyl succinate . This implies your starting material in Step 2 contained unreacted Succinic Anhydride or Succinic Acid. Improve the purification of the Mono-ethyl succinate intermediate.

Q: How do I remove the DCU byproduct completely? A: If filtration fails, cool the reaction mixture to -20°C overnight; DCU is virtually insoluble in cold ether/DCM. Filter through a pad of Celite. Alternatively, switch to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which forms a water-soluble urea byproduct that washes away in the aqueous workup.

References

-

Synthesis of Mono-ethyl Succinate

-

t-Butyl Esterification via Isobutylene

-

Coupling Reagents (DCC/DMAP)

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.

- Stability of t-Butyl Esters on Silica: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on Carboxylic Acid protection).

Sources

Technical Support Center: Purification of Ethyl 3-(tert-butoxycarbonyl)propanoate

Welcome to the technical support center for the purification of Ethyl 3-(tert-butoxycarbonyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the purification of this versatile intermediate. Whether you have obtained this compound as a viscous oil or a solid, this guide will help you navigate the nuances of achieving high purity.

Frequently Asked Questions (FAQs)

Q1: Is this compound an oil or a solid?

A1: this compound is most commonly isolated as a colorless to pale yellow oil at room temperature, particularly in its crude form after synthesis. While it is typically an oil, some structurally similar Boc-protected amino acid esters can be solids.[1][2] The physical state can be influenced by the purity of the compound; residual solvents or byproducts can prevent solidification.

Q2: How do I choose the best purification method for my sample?

A2: The choice of purification method depends primarily on the physical state and purity of your this compound sample.

-

For an oily product: The two most effective methods are vacuum distillation and flash column chromatography. Vacuum distillation is ideal for separating the product from non-volatile impurities or impurities with significantly different boiling points.[3][4] Flash column chromatography is excellent for removing impurities with similar volatilities but different polarities.

-

For a solid product: Recrystallization is the preferred method. This technique is highly effective at removing small amounts of impurities from a solid matrix.[5]

The following decision workflow can help guide your choice:

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Guide for Oily Product

Scenario 1: Impure product after Flash Column Chromatography

Issue: Fractions containing the product are still impure as determined by TLC or NMR analysis.

| Potential Cause | Troubleshooting Steps |

| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the product from impurities. Prepare a new series of TLC plates with varying solvent ratios (e.g., different gradients of ethyl acetate in hexanes) to find a system that provides good separation (a ΔRf of at least 0.2 between the product and impurities is ideal). |

| Column Overloading | Too much crude material was loaded onto the column, leading to broad bands and poor separation. For a standard flash column, a silica gel to crude product ratio of 50:1 to 100:1 (w/w) is recommended for difficult separations. |

| Co-eluting Impurities | An impurity may have a very similar polarity to the product. If optimizing the solvent system does not resolve the issue, consider an alternative purification method like vacuum distillation or using a different stationary phase (e.g., amine-functionalized silica if the impurities are acidic).[6] |

| Product Degradation on Silica | The Boc-protecting group can be sensitive to acidic conditions, and silica gel is slightly acidic. This can lead to partial deprotection on the column. To mitigate this, you can neutralize the silica gel by adding a small amount of triethylamine (0.1-1%) to the eluent. |

Scenario 2: Problems during Vacuum Distillation

Issue: The product is not distilling, the vacuum is unstable, or the product is decomposing.

| Potential Cause | Troubleshooting Steps |

| High Boiling Point | The boiling point of this compound is high, requiring a deep vacuum. Ensure your vacuum pump is in good working order and can achieve a pressure of <1 mmHg. Check all connections for leaks.[7] |

| Vacuum Leaks | Unstable vacuum is often due to leaks in the system. Check that all glass joints are properly sealed with vacuum grease. Inspect tubing for cracks.[7] |

| Bumping | The liquid is boiling too vigorously, causing it to splash into the collection flask. Use a magnetic stirrer and a Claisen adapter to prevent bumping.[7] |

| Thermal Decomposition | The heating mantle is too hot, causing the product to decompose. The advantage of vacuum distillation is lowering the boiling point to avoid decomposition.[3][4] Ensure the heating bath temperature is only slightly higher than the vapor temperature. |

Troubleshooting Guide for Solid Product

Issue: The product "oils out" during recrystallization instead of forming crystals.

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it comes out of solution as a liquid upon cooling because the solution temperature is above the melting point of the compound.[8][9][10]

| Potential Cause | Troubleshooting Steps |

| Solvent Boiling Point Too High | The boiling point of the recrystallization solvent is higher than the melting point of the compound. Choose a solvent with a lower boiling point. |

| Cooling Too Rapidly | Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8] |

| High Impurity Level | A significant amount of impurities can lower the melting point of the product, leading to oiling out.[8] In this case, it is best to first purify the bulk of the material by column chromatography or distillation and then perform a final recrystallization. |

| Inappropriate Solvent Polarity | The solvent may be too non-polar for the ester. Try a more polar solvent or a mixed solvent system. For esters, mixtures like ethyl acetate/hexanes or ethanol/water can be effective.[11] |

Experimental Protocols

Protocol 1: Flash Column Chromatography of Oily this compound

-

Determine the Eluent System: On a TLC plate, find a solvent system (e.g., a mixture of ethyl acetate and hexanes) where the product has an Rf value of approximately 0.3.

-

Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

-

Load the Sample: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the solution to the top of the silica bed.

-

Elute the Column: Add the eluent to the column and apply gentle pressure (e.g., with a hand pump or nitrogen line) to maintain a steady flow rate.

-

Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Vacuum Distillation of Oily this compound

-

Set up the Apparatus: Assemble a vacuum distillation apparatus with a Claisen adapter, a short path distillation head, and a receiving flask. Ensure all joints are greased.

-

Add the Sample: Place the crude oil and a magnetic stir bar into the distillation flask.

-

Apply Vacuum: Connect the apparatus to a high-vacuum pump and begin to reduce the pressure.

-

Heat the Sample: Once a stable vacuum is achieved, gently heat the distillation flask using a heating mantle.

-

Collect the Distillate: Collect the fraction that distills at a constant temperature and pressure.

-

Cool Down: After collecting the product, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 3: Recrystallization of Solid this compound

-

Choose a Solvent System: Test the solubility of the solid in various solvents. An ideal solvent will dissolve the compound when hot but not when cold. Common systems for esters include ethanol/water or ethyl acetate/hexanes.[11]

-

Dissolve the Solid: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the solid until it just dissolves.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Cool Slowly: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

-

Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

-